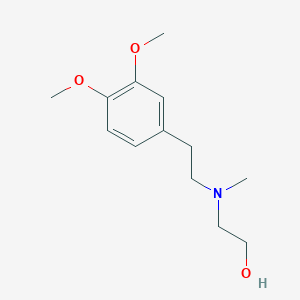

2-((3,4-Dimethoxyphenethyl)(methyl)amino)ethanol

概要

説明

2-((3,4-Dimethoxyphenethyl)(methyl)amino)ethanol is a chemical compound with the molecular formula C13H21NO3. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a dimethoxyphenethyl group, a methylamino group, and an ethanol moiety.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3,4-Dimethoxyphenethyl)(methyl)amino)ethanol typically involves the reaction of 3,4-dimethoxyphenethylamine with formaldehyde and a reducing agent such as sodium borohydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product .

化学反応の分析

Types of Reactions

2-((3,4-Dimethoxyphenethyl)(methyl)amino)ethanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce various amine derivatives .

科学的研究の応用

Organic Chemistry

- Reagent in Synthesis : The compound serves as a reagent in organic synthesis, particularly in the formation of complex molecules. Its structure allows for various chemical reactions, including oxidation, reduction, and substitution.

- Chemical Reactions :

- Oxidation : Can be oxidized to form aldehydes or ketones using agents like potassium permanganate.

- Reduction : Reduction reactions can yield different amine derivatives using sodium borohydride or lithium aluminum hydride.

- Substitution : Participates in substitution reactions where functional groups are replaced.

Biological Research

- Neurotransmitter Systems : The compound may interact with neurotransmitter systems, potentially influencing cellular processes and signaling pathways.

- Pharmacological Studies : Investigated for its potential therapeutic effects in treating conditions related to neurotransmitter imbalances.

Medical Applications

- Cardiovascular Treatments : Related compounds, such as Verapamil (5-(3,4-dimethoxyphenylethyl)methyl-amino-2-(3,4-dimethoxyphenyl)-2-isopropyl valeronitrile), are known for their use in treating hypertension and cardiac arrhythmias. The pharmacological action of these compounds is proportional to their plasma concentration, making them effective in managing coronary spasms and other cardiovascular conditions .

Case Study 1: Verapamil and Its Derivatives

Verapamil is a well-studied compound that shares structural similarities with 2-((3,4-Dimethoxyphenethyl)(methyl)amino)ethanol. It has been utilized extensively in clinical settings for managing angina pectoris and hypertension. Research indicates that its effectiveness is closely linked to its concentration in plasma, with optimal therapeutic ranges established .

Case Study 2: Neuropharmacological Effects

A study examining the effects of similar compounds on neurotransmitter systems revealed potential anxiolytic properties. These findings suggest that derivatives of this compound could be explored for their therapeutic benefits in anxiety disorders.

Data Tables

| Application Area | Specific Use | Relevant Findings |

|---|---|---|

| Organic Chemistry | Reagent for complex molecule synthesis | Effective in oxidation and reduction reactions |

| Biological Research | Interaction with neurotransmitter systems | Potential influence on cellular signaling |

| Medical Applications | Treatment of hypertension and arrhythmias | Proven efficacy linked to plasma concentration |

作用機序

The mechanism of action of 2-((3,4-Dimethoxyphenethyl)(methyl)amino)ethanol involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter systems, enzymes, or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

類似化合物との比較

Similar Compounds

3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different functional groups.

3,4-Dimethoxyphenyl)ethanol: Another related compound with distinct chemical properties.

Uniqueness

2-((3,4-Dimethoxyphenethyl)(methyl)amino)ethanol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable for various applications in research and industry .

生物活性

2-((3,4-Dimethoxyphenethyl)(methyl)amino)ethanol, also known by its CAS number 126407-23-6, is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C12H17N1O3

- Molecular Weight : 225.27 g/mol

- IUPAC Name : this compound

The compound features a dimethoxyphenethyl group attached to a methylamino group, linked to an ethanol moiety. This structural configuration suggests potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. Research indicates that compounds with similar structures may act as:

- Dopamine Receptor Agonists : Modulating dopamine pathways could influence mood and cognitive functions.

- Serotonin Receptor Modulators : Affecting serotonin levels may lead to antidepressant effects.

In vitro studies have shown that derivatives of this compound can bind to specific receptors involved in neurotransmission, although detailed binding affinities remain to be fully characterized .

Antidepressant Effects

A study conducted on analogs of this compound demonstrated significant antidepressant-like effects in animal models. The mechanism was hypothesized to involve increased serotonin and norepinephrine levels in the synaptic cleft, enhancing mood regulation .

Neuroprotective Properties

Research has indicated potential neuroprotective effects against oxidative stress. In vitro assays showed that the compound could reduce neuronal cell death induced by oxidative agents, suggesting a role in neuroprotection .

Case Study 1: Antidepressant Activity

In a controlled study involving mice, administration of this compound resulted in reduced immobility times in the forced swim test, indicating antidepressant-like behavior. The study highlighted the compound's efficacy at doses ranging from 10 mg/kg to 30 mg/kg .

Case Study 2: Neuroprotection Against Oxidative Stress

Another study evaluated the neuroprotective effects of this compound on SH-SY5Y neuroblastoma cells exposed to hydrogen peroxide. Results showed a significant reduction in cell death (up to 60%) compared to untreated controls, suggesting that the compound may activate antioxidant pathways .

Data Tables

特性

IUPAC Name |

2-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO3/c1-14(8-9-15)7-6-11-4-5-12(16-2)13(10-11)17-3/h4-5,10,15H,6-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUKFASJSMGGEHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCC1=CC(=C(C=C1)OC)OC)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。